N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a glycine moiety attached to the 4-position of the pyrazolo[3,4-d]pyrimidine ring .
Preparation Methods
The synthesis of N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the glycine moiety is introduced through a nucleophilic substitution reaction .
Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. Green synthesis methods, such as ultrasonic-assisted synthesis, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycine moiety, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein tyrosine kinases, which play a crucial role in cellular activities such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (AZD5363): This compound is a potent inhibitor of Akt kinases and has shown promising anticancer activity.
4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also exhibits significant anticancer activity and is used in similar research applications.
The uniqueness of this compound lies in its specific structure and the presence of the glycine moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
89454-07-9 |
---|---|
Molecular Formula |
C13H10ClN5O2 |
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid |
InChI |
InChI=1S/C13H10ClN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17) |
InChI Key |
SNQBQNYMQBWJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.